

Isodrin: A Technical Guide to Vapor Pressure and Environmental Mobility

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Compound of Interest

Compound Name: *Isodrin*

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This technical guide provides a comprehensive overview of the physicochemical properties of the organochlorine insecticide **isodrin**, with a specific focus on its vapor pressure and key parameters influencing its environmental mobility. **Isodrin**, a stereoisomer of aldrin, is a persistent organic pollutant with significant environmental and health implications.^[1] Understanding its behavior in various environmental compartments is crucial for risk assessment and remediation strategies.

Physicochemical Properties of Isodrin

The environmental fate of a chemical is largely dictated by its physical and chemical properties. The following tables summarize the key quantitative data for **isodrin**.

Table 1: Vapor Pressure and Henry's Law Constant of Isodrin

Parameter	Value	Temperature (°C)	Source
Vapor Pressure	4.4×10^{-5} mm Hg	25 (estimated)	[2]
Vapor Pressure	5.866 mPa	20	[3]
Henry's Law Constant	3.9×10^{-4} atm-cu m/mole	25 (estimated)	[2]
Henry's Law Constant	39.21 Pa m ³ mol ⁻¹	25	[3]

Table 2: Water Solubility and Partition Coefficients of Isodrin

Parameter	Value	Temperature (°C)	pH	Source
Water Solubility	0.014 mg/L	20	7	[3]
Octanol-Water Partition Coefficient (log Kow)	6.75	20	7	[3]
Soil Sorption Coefficient (Koc)	1.1×10^5 (estimated)	Not Specified	Not Specified	[2]

Environmental Mobility and Fate

Isodrin is characterized by its low water solubility and high octanol-water partition coefficient, indicating a strong tendency to partition into fatty tissues and organic matter in the environment.[3] Its high soil sorption coefficient (Koc) suggests that it is not expected to be mobile in soil and will bind strongly to soil particles.[1][2]

While its Henry's Law constant suggests that volatilization from moist soil and water surfaces could be a potential fate process, this is likely attenuated by its strong adsorption to organic matter and soil solids.[2] **Isodrin** is not expected to volatilize from dry soil surfaces due to its low vapor pressure.[2] In the atmosphere, it is primarily associated with particulate matter and can be transported over long distances.[1] **Isodrin** is persistent in the environment, with a soil

half-life that can range from 0.5 to 6 years.[4] It is also known to bioaccumulate in aquatic organisms and biomagnify through the food chain.[1]

Experimental Protocols

The following are detailed descriptions of the standard methodologies likely employed for determining the key physicochemical properties of **isodrin**.

Vapor Pressure Determination (Gas Saturation Method - OECD Guideline 104)

The gas saturation method is a common technique for determining the vapor pressure of substances with low volatility, like **isodrin**.[\[5\]](#)

- Principle: A stream of inert gas is passed over the test substance at a controlled temperature and flow rate, allowing the gas to become saturated with the substance's vapor.[\[5\]](#) The amount of the substance transported by the gas is then quantified to calculate the vapor pressure.[\[5\]](#)
- Apparatus: The setup typically includes a constant temperature chamber, a saturation column containing the test substance on an inert support, a system for controlling and measuring the gas flow, and a trapping system to collect the vaporized substance.[\[5\]](#)
- Procedure:
 - The test substance is coated onto an inert support material and packed into the saturation column.
 - The system is brought to the desired temperature.
 - A controlled flow of an inert gas (e.g., nitrogen) is passed through the saturation column at a rate that ensures saturation.
 - The gas stream exiting the column is passed through a trapping system (e.g., sorbent tubes).

- The amount of the substance collected in the trap is determined analytically (e.g., by gas chromatography).
- The vapor pressure is calculated from the mass of the substance collected, the volume of the gas passed through, and the temperature.

Octanol-Water Partition Coefficient (Kow) Determination (Shake-Flask Method - OECD Guideline 107)

The shake-flask method is a straightforward and widely used technique to determine the octanol-water partition coefficient.^{[6][7]}

- Principle: A known amount of the test substance is added to a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the substance in each phase is then measured.^[6] The Kow is the ratio of the concentration in the octanol phase to the concentration in the water phase.^[8]
- Apparatus: The primary equipment includes flasks with stoppers, a mechanical shaker, a centrifuge to separate the phases, and analytical instrumentation to determine the concentration of the test substance (e.g., UV-Vis spectrophotometer, gas chromatograph).
- Procedure:
 - A solution of the test substance in either n-octanol or water is prepared.
 - The solution is added to a flask containing the other pure solvent.
 - The flask is sealed and shaken at a constant temperature until equilibrium is achieved.
 - The mixture is then centrifuged to ensure complete separation of the two phases.
 - The concentration of the test substance in both the n-octanol and water phases is determined.
 - The Kow is calculated as the ratio of the concentration in n-octanol to the concentration in water. The logarithm of this value is reported as log Kow.

Water Solubility Determination (Flask Method - OECD Guideline 105)

The flask method is a common approach for determining the water solubility of chemical substances.^[9]

- Principle: An excess amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined.
- Apparatus: The setup includes flasks, a constant temperature bath with a shaker or stirrer, and an analytical method to quantify the dissolved substance.
- Procedure:
 - An amount of the test substance in excess of its expected solubility is added to a flask containing purified water.
 - The flask is sealed and agitated in a constant temperature bath for a sufficient period to reach equilibrium (typically 24-48 hours).
 - After agitation, the mixture is allowed to stand to allow undissolved material to settle.
 - A sample of the clear aqueous solution is carefully taken, ensuring no solid particles are included (e.g., by filtration or centrifugation).
 - The concentration of the test substance in the aqueous sample is determined using a suitable analytical method.

Soil Sorption Coefficient (Koc) Determination (Batch Equilibrium Method - OECD Guideline 106)

The batch equilibrium method is the standard for determining the adsorption-desorption characteristics of a chemical in soil.^[10]

- Principle: A known mass of soil is equilibrated with a known volume of a solution containing the test substance. The concentration of the substance remaining in the solution is

measured, and the amount adsorbed to the soil is calculated by difference. The distribution coefficient (K_d) is determined, and this is then normalized to the organic carbon content of the soil to obtain K_{oc} .[\[11\]](#)

- Apparatus: The equipment includes centrifuge tubes with screw caps, a shaker, a centrifuge, and analytical instrumentation to measure the concentration of the test substance in the solution.
- Procedure:
 - A series of centrifuge tubes are prepared, each containing a weighed amount of soil.
 - A solution of the test substance in a suitable solvent (e.g., 0.01 M calcium chloride solution) is added to each tube.
 - The tubes are sealed and shaken at a constant temperature until equilibrium is reached.
 - The tubes are then centrifuged to separate the soil from the solution.
 - The concentration of the test substance in the supernatant is measured.
 - The amount of substance adsorbed to the soil is calculated.
 - The soil sorption coefficient (K_d) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the solution at equilibrium.
 - The K_{oc} is then calculated by dividing the K_d by the fraction of organic carbon in the soil.

Henry's Law Constant Determination (Gas Stripping Method)

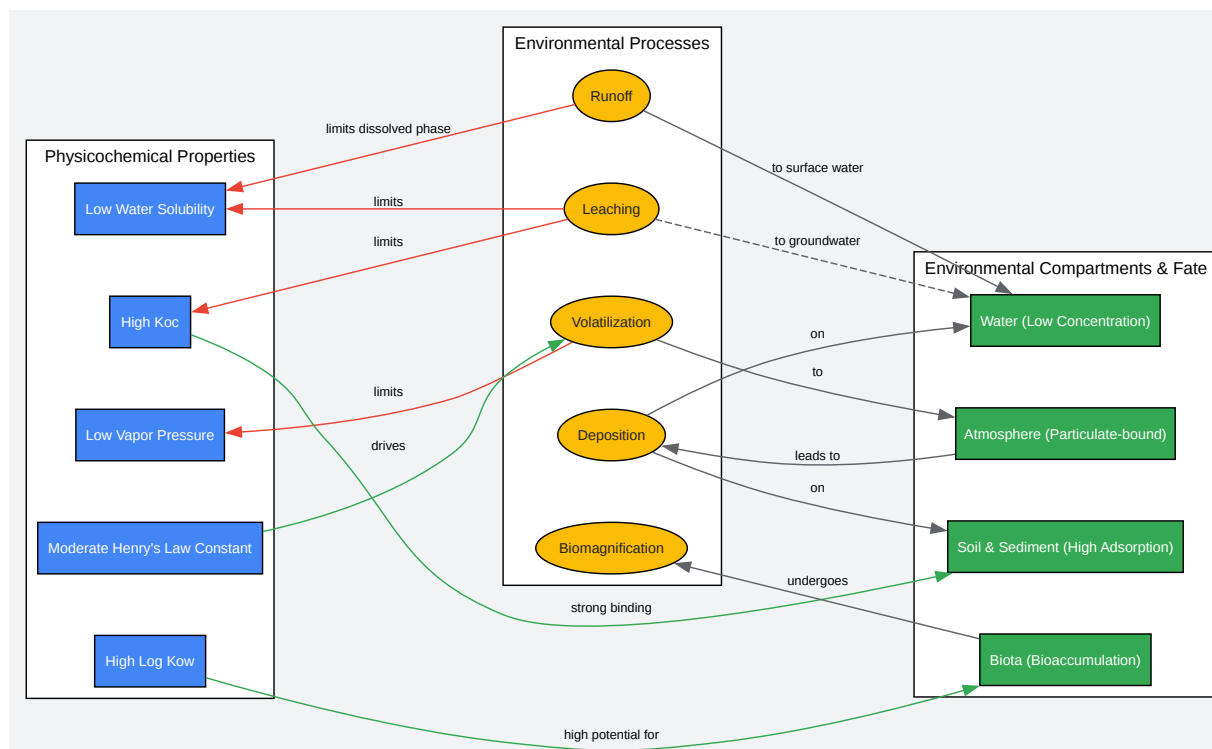
The gas-stripping technique is a widely used experimental method for determining the Henry's Law constant of volatile and semi-volatile organic compounds from aqueous solutions.[\[12\]](#)

- Principle: An inert gas is bubbled through an aqueous solution of the test substance. The decrease in the concentration of the substance in the water over time is measured, which is related to its Henry's Law constant.[\[12\]](#)

- Apparatus: The setup consists of a stripping vessel containing the aqueous solution, a gas dispersion tube, a system for controlling and measuring the gas flow rate, and an analytical method for determining the concentration of the test substance in the aqueous phase.
- Procedure:
 - An aqueous solution of the test substance of known initial concentration is prepared in the stripping vessel.
 - An inert gas (e.g., nitrogen) is bubbled through the solution at a constant flow rate and temperature.
 - Aliquots of the aqueous solution are taken at different time intervals.
 - The concentration of the test substance in each aliquot is determined.
 - The Henry's Law constant is calculated from the first-order rate constant of the decrease in concentration, the gas flow rate, and the volume of the solution.

Visualization of Environmental Fate Pathways

The following diagram illustrates the key relationships between **isodrin**'s physicochemical properties and its mobility and fate in the environment.



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Isodrin's environmental pathways and fate.

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